5-bromo-2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
5-bromo-2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, including halogenation, coupling reactions, and amide formation. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The choice of reagents and solvents is also crucial to ensure the safety and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: The presence of aromatic rings makes it suitable for various coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, coupling reactions can lead to the formation of biaryl compounds, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound can be used in the development of advanced materials with specific properties, such as improved thermal stability and electronic characteristics .
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity. The compound may act by inhibiting or modulating the activity of its target, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
Comparison: Compared to similar compounds, 5-bromo-2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzooxazole moiety, which can confer additional biological activity and specificity.
Properties
Molecular Formula |
C20H11BrClFN2O2 |
---|---|
Molecular Weight |
445.7g/mol |
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H11BrClFN2O2/c21-12-3-7-16(22)15(9-12)19(26)24-14-6-8-18-17(10-14)25-20(27-18)11-1-4-13(23)5-2-11/h1-10H,(H,24,26) |
InChI Key |
XSMQVXFALUENAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)F |
Origin of Product |
United States |
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